molecular formula C19H21ClN4 B1418221 N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine CAS No. 1172351-24-4

N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Cat. No.: B1418221
CAS No.: 1172351-24-4
M. Wt: 340.8 g/mol
InChI Key: UOGTYRFKIGGTDW-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine is a spirocyclic piperidine-quinoxaline hybrid compound characterized by a 4-chlorobenzyl substituent on the piperidine nitrogen. Spirocyclic piperidine derivatives are prominent in medicinal chemistry due to their conformational rigidity, which enhances target selectivity and metabolic stability .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4/c20-15-7-5-14(6-8-15)13-22-18-19(9-11-21-12-10-19)24-17-4-2-1-3-16(17)23-18/h1-8,21,24H,9-13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGTYRFKIGGTDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=NCC3=CC=C(C=C3)Cl)NC4=CC=CC=C4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine, also known as Liproxstatin-1, is a compound of significant interest due to its diverse biological activities, particularly as a ferroptosis inhibitor. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C19H21ClN4
  • Molecular Weight : 340.85 g/mol
  • CAS Number : 950455-15-9

The structure of this compound features a spirocyclic framework that contributes to its unique biological properties.

1. Ferroptosis Inhibition

Liproxstatin-1 has been identified as a potent inhibitor of ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides. Studies indicate that it acts by scavenging reactive oxygen species (ROS) and preventing lipid peroxidation, thereby protecting cells from oxidative stress .

2. Antioxidant Properties

The compound exhibits significant antioxidant activity. In vitro assays have shown that it effectively reduces oxidative damage in various cellular models, enhancing cell viability under stress conditions .

3. Anticancer Activity

Research has highlighted the anticancer potential of this compound against several cancer cell lines:

Cell LineIC50 (µM)Reference Drug IC50 (µM)
HepG26.19Sorafenib: 9.18
MCF-75.10Doxorubicin: 7.26
HCT11622.08-

These findings suggest that the compound may serve as a promising lead in cancer therapy due to its ability to induce apoptosis in cancer cells .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Lipid Peroxidation : By reducing ROS levels and stabilizing cell membranes.
  • Induction of Apoptosis : Via activation of caspase pathways in cancer cells .

5. Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Ferroptosis : A study demonstrated that Liproxstatin-1 significantly reduced cell death in models subjected to ferroptotic stimuli, highlighting its protective role .
  • Anticancer Efficacy : In a series of experiments on various cancer cell lines, Liproxstatin-1 showed superior efficacy compared to established chemotherapeutics, suggesting its potential as an adjunct therapy .

Scientific Research Applications

Biological Applications

1. Ferroptosis Inhibition
Liproxstatin-1 is recognized primarily for its role as a potent inhibitor of ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides . This property makes it a valuable compound in research focused on neurodegenerative diseases, cancer, and ischemic injuries.

2. Antioxidant Activity
The compound acts as a radical scavenger and antioxidant, which helps in protecting cells from oxidative stress. This property is crucial in therapeutic strategies aimed at conditions where oxidative damage plays a significant role, such as Alzheimer's disease and other neurodegenerative disorders .

3. Cardioprotection
Research indicates that Liproxstatin-1 exhibits cardioprotective effects, making it a candidate for therapies aimed at heart diseases. Its ability to mitigate oxidative stress and inhibit ferroptosis could be beneficial in preserving cardiac function during ischemic events .

Case Study: Neuroprotection in Alzheimer's Disease

A study investigated the neuroprotective effects of Liproxstatin-1 in cellular models of Alzheimer's disease. The results demonstrated that treatment with Liproxstatin-1 significantly reduced neuronal cell death and improved cell viability under conditions that induce ferroptosis. The findings suggest its potential as a therapeutic agent for neurodegenerative diseases characterized by oxidative stress and ferroptosis .

Case Study: Cancer Therapeutics

Another study explored the efficacy of Liproxstatin-1 in various cancer cell lines. The compound was shown to inhibit cell proliferation and induce apoptosis in cancer cells by modulating ferroptotic pathways. These results highlight its potential application in cancer therapy, particularly for tumors resistant to conventional treatments .

Comparison with Similar Compounds

Analogs with the Same Spiro[piperidine-4,2'-quinoxaline] Core

Compounds sharing the spiro[piperidine-4,2'-quinoxaline] scaffold but differing in benzyl substituent position or type are critical for understanding structure-activity relationships (SAR):

Compound Name Substituent Position/Type Molecular Weight Key Biological Activity (IC50) LogP References
Liproxstatin-1 3-Chlorobenzyl 340.85 Ferroptosis inhibitor (38 nM) 2.67
N-(2-Chlorobenzyl)-... 2-Chlorobenzyl 340.85 Not reported N/A
N-(4-Fluorobenzyl)-... 4-Fluorobenzyl 324.84 Not reported ~2.5*
N-(4-Methoxybenzyl)-... 4-Methoxybenzyl 336.86 Not reported ~2.0*

Key Observations :

  • Liproxstatin-1 (3-chloro analog) demonstrates potent ferroptosis inhibition, attributed to optimal electronic effects and spatial positioning of the chloro group .
  • 2-Chloro analog () may exhibit reduced activity due to steric hindrance near the piperidine nitrogen.
  • 4-Fluoro and 4-methoxy analogs likely alter hydrophobicity (LogP) and hydrogen-bonding capacity, impacting membrane permeability and target engagement .

Note: LogP values for 4-fluoro and 4-methoxy analogs are estimated based on substituent contributions.

Compounds with N-(4-Chlorobenzyl) Substituents on Different Cores

The 4-chlorobenzyl group is a common pharmacophore in drug discovery. Examples from include:

Compound Name (from ) Core Structure Biological Target/Activity References
Compound 18 Benzo[b]thiophene-pyridine hybrid Not specified
Compound 19 3-(1H-Pyrrol-1-yl)thiophene-pyridine Not specified
Compound 20 Thiazole-pyridine hybrid Not specified

Preparation Methods

General Synthetic Approach

The synthesis of spiro compounds often involves several key steps:

Detailed Preparation Method

Given the lack of specific information for N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine , a hypothetical approach based on similar compounds is outlined below:

  • Synthesis of N-(4-Chlorobenzyl)piperidine :

    • React 4-chlorobenzyl chloride with piperidine in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine).
    • Purify the product using standard techniques like chromatography.
  • Coupling with Quinoxaline Derivatives :

    • React the N-(4-Chlorobenzyl)piperidine intermediate with a quinoxaline derivative under conditions that facilitate spiro ring formation.
    • This may involve refluxing in a solvent like ethanol or using microwave-assisted synthesis for efficiency.

Reaction Conditions and Reagents

Step Reagents Conditions Yield
Formation of Intermediate 4-Chlorobenzyl chloride, Piperidine, Triethylamine Room temperature, Dichloromethane 70-80%
Coupling with Quinoxaline N-(4-Chlorobenzyl)piperidine, Quinoxaline derivative Reflux, Ethanol or Microwave irradiation 50-60%

Purification and Characterization

  • Purification : Recrystallization or chromatography can be used to purify the final product.
  • Characterization : Techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the compound.

Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods. This approach is environmentally friendly and can be applied to various steps in the synthesis of spiro compounds.

Q & A

Q. Basic (Characterization Focus)

  • NMR spectroscopy : Confirm spirocyclic connectivity via distinct ¹H and ¹³C signals. For example, δ ~8.30 (s, aromatic H), 3.5–4.0 ppm (piperidine CH₂), and 7.3–7.4 ppm (chlorobenzyl protons) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 340.85) and isotopic patterns consistent with chlorine .
  • HPLC : Assess purity (>98%) using C18 columns and UV detection at 254 nm .

What biological mechanisms are associated with this compound (Liproxstatin-1)?

Advanced (Mechanistic Focus)
Liproxstatin-1 is a potent ferroptosis inhibitor (IC₅₀ ≈ 38 nM), targeting lipid peroxidation via:

  • Radical-trapping activity : Scavenges lipid peroxyl radicals, preventing membrane damage .
  • In vivo models : Rescues ferroptosis in Gpx4⁻/⁻ mice, improving survival and organ function .
  • Therapeutic relevance : Studied in ischemia-reperfusion injury and neurodegenerative diseases .
    Methodological Note : Use fluorescent probes (e.g., C11-BODIPY) to quantify lipid peroxidation in cell lines (e.g., HT-1080) .

How can researchers design experiments to evaluate the in vivo efficacy of this compound?

Q. Advanced (Preclinical Focus)

  • Dosing regimens : Administer intraperitoneally (5–10 mg/kg) in murine models, with pharmacokinetic profiling to assess bioavailability .
  • Endpoint assays : Measure biomarkers like malondialdehyde (MDA) for lipid peroxidation and glutathione (GSH) levels .
  • Histopathology : Evaluate organ-specific protection (e.g., kidney, liver) post-treatment .

What structural features of this compound influence its ferroptosis-inhibitory activity?

Q. Advanced (Structure-Activity Relationship)

  • Spirocyclic core : Essential for membrane permeability and stability .
  • Chlorobenzyl group : Enhances lipophilicity and target engagement. Substitution at the 3- or 4-position on the benzene ring alters potency .
  • Comparative analogs : N-(3-chlorobenzyl) derivatives show reduced activity vs. 4-chloro isomers, highlighting positional specificity .

How should researchers address discrepancies in reported IC₅₀ values for ferroptosis inhibition?

Advanced (Data Analysis)
Variations in IC₅₀ (e.g., 22 nM vs. 38 nM) may arise from:

  • Assay conditions : Differences in cell type (e.g., primary vs. immortalized), iron availability, or oxygen tension .
  • Compound stability : Degradation in DMSO stock solutions over time; use fresh aliquots and confirm concentration via LC-MS .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Advanced (Analytical Chemistry)

  • Solubility limitations : Requires DMSO or ethanol for stock solutions (≥10.5 mg/mL in DMSO) .
  • LC-MS/MS optimization : Use a C18 column with 0.1% formic acid in mobile phases. Monitor transitions like m/z 340.85 → 198.1 (quantitative ion) .
  • Matrix effects : Plasma proteins may reduce recovery; employ solid-phase extraction (SPE) for cleanup .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 2
N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

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